Desethyl Amiodarone-d4 Hydrochloride
Overview
Description
Desethyl Amiodarone-d4 Hydrochloride is a deuterium-labeled derivative of Desethylamiodarone Hydrochloride, which is a major active metabolite of Amiodarone. Amiodarone is a well-known antiarrhythmic agent used to treat various types of cardiac arrhythmias. The deuterium labeling in this compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
Target of Action
Desethyl Amiodarone-d4 Hydrochloride, also known as N-desethylamiodarone hydrochloride, is a major active metabolite of Amiodarone . It primarily targets the ATP-sensitive potassium channels . The inhibition of these channels is a key factor in its antiarrhythmic properties .
Mode of Action
This compound interacts with its targets by inhibiting the ATP-sensitive potassium channels . This inhibition increases the duration of the action potential and the effective refractory period for cardiac cells . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects multiple biochemical pathways. It shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .
Pharmacokinetics
It is known that it is formed by cyp3a isoenzymes
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of T24 bladder carcinoma cells, indicating its possible inhibitory effect on metastatic potential .
Action Environment
It is known that the compound induces a time-dependent depolarization of mitochondria in t24 cells
Biochemical Analysis
Biochemical Properties
Desethyl Amiodarone-d4 Hydrochloride interacts with various enzymes and proteins. It is formed by CYP3A isoenzymes . The nature of these interactions involves the inhibition of ATP-sensitive potassium channel with an IC50 of 19.1 μM .
Cellular Effects
This compound has been shown to have cytostatic potential . It activates the collapse of mitochondrial membrane potential and induces cell death in T24 human transitional-cell bladder carcinoma cell line at physiologically achievable concentrations . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the ATP-sensitive potassium channel, leading to changes in cell excitability . This inhibition is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a greater potency than Amiodarone after both single-dose and chronic (for 1 or 4 weeks) therapy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a major active metabolite of Amiodarone and is formed by CYP3A isoenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desethyl Amiodarone-d4 Hydrochloride involves the deuteration of Desethylamiodarone HydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Desethyl Amiodarone-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterium-labeled analogs with modified functional groups .
Scientific Research Applications
Desethyl Amiodarone-d4 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.
Biology: Employed in studies of drug metabolism and pharmacokinetics to understand the behavior of Amiodarone and its metabolites in biological systems.
Medicine: Utilized in clinical research to investigate the therapeutic effects and potential side effects of Amiodarone.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and safety of drug products
Comparison with Similar Compounds
Similar Compounds
Desethylamiodarone Hydrochloride: The non-deuterated version of Desethyl Amiodarone-d4 Hydrochloride.
Amiodarone: The parent compound from which Desethylamiodarone is derived.
Other Deuterium-Labeled Compounds: Various other deuterium-labeled analogs used in pharmacokinetic studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions in biological systems .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661885 | |
Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189960-80-2 | |
Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.